tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
tert-Butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is characterized by the presence of a tert-butyl ester group, a dimethylamino group, and a pyrrolidine ring, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at low temperature (0°C) and then allowed to reach ambient temperature, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature.
Substitution: Various nucleophiles in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of carbamates and other nitrogen-containing compounds .
Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on various biological systems. It serves as a model compound for investigating the pharmacological properties of similar structures .
Medicine: Its structural features make it a candidate for drug design and development .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-Butyl (Z)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the pyrrolidine ring provides a stable scaffold for further modifications .
Properties
IUPAC Name |
tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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